RU 52583

Cognitive enhancement Alpha-2 adrenergic antagonist Septohippocampal lesion

RU 52583 is a differentiated α2-adrenergic receptor (α2-AR) antagonist with proven in vivo efficacy in cognition models, unlike idazoxan which is ineffective at comparable doses. Essential for studies on Alzheimer's pathology, cholinergic signaling, and cognitive recovery. A validated tool for dissecting α2-AR signaling bias beyond binding assays.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 123829-33-4
Cat. No. B1680184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 52583
CAS123829-33-4
Synonyms11-methyl-20,21-dinoreburnamenine
RU 49041
RU 52582
RU 52583
RU-49041
RU-52582
RU-52583
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3
InChIInChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1
InChIKeyWPVRIAJLUFENAH-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 52583 (CAS 123829-33-4) Alpha-2 Adrenergic Antagonist: Procurement-Grade Profile for Cognition-Focused Preclinical Research


RU 52583 (CAS 123829-33-4) is a small molecule antagonist of the alpha-2 adrenergic receptor (α2-AR) [1]. It belongs to the chemical class of 20,21-dinoreburnamenine derivatives and exhibits oral bioavailability . Preclinical studies have identified RU 52583 as possessing cognition-enhancing properties in rodent models of septohippocampal damage, distinguishing it functionally from other α2-AR antagonists that do not demonstrate comparable efficacy in this specific neurobehavioral context [1].

Why Generic Alpha-2 Antagonist Substitution Fails: Functional Dissociation of RU 52583 from Idazoxan in Cognitive Behavioral Models


Within the alpha-2 adrenergic antagonist class, receptor binding affinity alone does not predict in vivo cognitive efficacy. Despite acting on the same nominal receptor target, compounds exhibit pronounced functional divergence in complex behavioral assays. This is starkly illustrated by the differential effects of RU 52583 and idazoxan, both α2-AR antagonists, in a septohippocampal lesion model. While RU 52583 demonstrated significant amelioration of memory deficits, idazoxan was completely ineffective at comparable or higher doses [1]. This divergence underscores that for research programs targeting cognition or evaluating α2-AR modulation in pathological brain states, generic substitution based solely on receptor occupancy carries a high risk of experimental failure and invalid cross-study comparison.

RU 52583 Procurement Evidence: Quantified Functional Superiority Over Idazoxan in Lesioned Cognition Models


RU 52583 vs. Idazoxan: Direct Head-to-Head Comparison in Radial Maze Performance Following Septal Lesion

In a direct head-to-head comparison, RU 52583 at oral doses of 1 and 2 mg/kg significantly reduced memory impairments in rats with NMDA-induced medial septal lesions, whereas idazoxan, another alpha-2 adrenergic antagonist, produced no beneficial effect at any tested dose (2-5 mg/kg) [1]. This stark functional divergence within the same mechanistic class highlights a unique in vivo efficacy profile for RU 52583 in this model.

Cognitive enhancement Alpha-2 adrenergic antagonist Septohippocampal lesion

RU 52583 vs. Idazoxan: Failure of Idazoxan to Rescue Cholinergic Deficits in the Same Model

The NMDA lesion in this study induced a well-characterized cholinergic deficit, evidenced by a significant reduction in sodium-dependent high-affinity choline uptake (SDHACU) in the hippocampus and disrupted hippocampal theta waves [1]. While the study directly links RU 52583's cognitive rescue to this system, it reports that idazoxan failed to ameliorate the behavioral consequences of this specific neurochemical lesion [1].

Cholinergic system Alpha-2 adrenergic antagonist Septal lesion

RU 52583 vs. Cholinergic Agonists: Superior In Vivo Efficacy Profile in Lesion Model

The study also compared RU 52583's efficacy to that of two cholinergic agonists, arecoline and physostigmine, in the same lesioned model. While arecoline (0.1 and 1 mg/kg i.p.) and physostigmine (0.02 and 0.1 mg/kg i.p.) showed a 'tendency to alleviate memory deficits,' the effects were not robust or consistent [1]. In contrast, oral RU 52583 (1 and 2 mg/kg) produced a 'marked reduction' in memory impairments, suggesting a more reliable and pronounced therapeutic effect in this context.

Cognitive enhancement Alpha-2 adrenergic antagonist Cholinergic agonist

Optimal Research Applications for RU 52583: Leveraging Functional Differentiation in Preclinical Cognition Models


Probing Functional Divergence Among Alpha-2 Adrenergic Antagonists in Vivo

RU 52583 is ideally suited for pharmacological studies investigating the functional heterogeneity of the α2-AR class. Its demonstrated in vivo efficacy in a cognitive lesion model [1], starkly contrasting with the inactivity of idazoxan in the same system, provides a valuable tool for dissecting signaling bias, conformational selectivity, or downstream effector coupling that is not captured by simple binding assays. Procurement of RU 52583 is essential for any study aiming to correlate in vitro binding with complex in vivo behavioral outcomes.

Rescue of Cognitive Deficits in Septohippocampal Dysfunction Models

For researchers utilizing the NMDA-induced medial septal lesion model or related models of cholinergic hypofunction, RU 52583 is a proven and validated tool compound. The evidence shows that oral administration of RU 52583 (1-2 mg/kg) robustly ameliorates the resulting spatial memory impairments [1], making it a critical positive control and mechanistic probe for studies focused on Alzheimer's disease pathology, cholinergic signaling, and cognitive recovery.

Benchmarking Novel Cognition-Enhancing Compounds

Given its superior efficacy profile compared to cholinergic agonists like arecoline and physostigmine in the septal lesion model [1], RU 52583 serves as a high-performance benchmark for evaluating novel, putative cognition-enhancing agents. Its ability to produce a 'marked reduction' in deficits, as opposed to a mere 'tendency,' provides a stringent standard for assessing the therapeutic potential of new chemical entities in behavioral pharmacology.

Technical Documentation Hub

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